Acetophenone
Overview
Description
Acetophenone, chemically known as C8H8O or C6H5C(O)CH3, is an organic compound and the simplest form of aromatic ketone . It plays a significant role in the field of organic chemistry and is often used in the synthesis of numerous chemical products . It is also used as an ingredient in perfumes and as a chemical intermediate in the manufacture of pharmaceuticals, resins, flavoring agents, and a form of tear gas .
Synthesis Analysis
Acetophenone is formed as a byproduct of the cumene process, the industrial route for the synthesis of phenol and acetone . It can also be synthesized from benzene and acetyl chloride . Acetophenone has been utilized in the synthesis of many heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of acetophenone consists of a phenyl group (C6H5) bonded to a carbonyl group (C=O), and a methyl group (-CH3). The carbonyl function is a polar group that allows the compound to participate in hydrogen bonding and hence enhances its solubility in water .
Chemical Reactions Analysis
Acetophenone is an interesting synthon in most organic reactions. It has been utilized in the synthesis of many heterocyclic compounds . The carbonyl group in acetophenone is often the site of nucleophilic addition reactions, making it highly useful in synthetic chemistry .
Physical And Chemical Properties Analysis
Acetophenone is a colorless or slightly yellowish liquid with a distinct, sweet-smelling odor reminiscent of cherries. It has a molecular weight of 120.15 g/mol and a density of 1.028 g/mL at 25°C. Its melting point is -20°C while it boils at 202°C .
Scientific Research Applications
Multipurpose Missions in Life Sciences
Acetophenone, beyond its basic chemical properties, plays varied roles in biological and chemical interactions. It shows potential in agrochemical applications and as a useful scaffold in drug research and development. Its biogenesis and chemical synthesis offer insights into multiple applications in life sciences (Zubkov & Kouznetsov, 2023).
Synthesis of Heterocyclic Compounds
Acetophenone serves as a synthon in organic reactions, particularly in the synthesis of heterocyclic compounds. Its availability and accessibility make it an ideal component for multicomponent reactions, contributing to the development of various heterocyclic structures including fused and multi-membered rings (Ziarani, Kheilkordi, & Mohajer, 2019).
Enhancing Insulation Materials
Acetophenone significantly improves the dielectric properties of polyethylene (PE) insulation materials. By modifying acetophenone functional units and using them in polystyrene-b-poly(ethylene-co-butylene)-b-polystyrene (SEBS), it helps in preventing acetophenone migration and enhances PE’s insulation performance, offering a new approach for its application in electrical insulation materials (Dong et al., 2019).
Industrial Intermediate Production
Acetophenone is an important industrial intermediate, typically produced by the Friedel-Crafts acylation reaction. Its production methods, such as the catalytic performance of NHPI/Co(II) in the selective oxidation of ethylbenzene to acetophenone, highlight its significance in industrial applications (Xu et al., 2020).
Nematicidal Activity
In the agricultural sector, acetophenones show promise as nematicides against parasites like Meloidogyne incognita. The presence of electron-withdrawing groups in acetophenones enhances their nematicidal efficiency, indicating their potential role in pest control (Tocco et al., 2017).
Biosynthesis in Plants
The biosynthesis of acetophenones in plants, such as in white spruce (Picea glauca), suggests their role in plant defense mechanisms. The production of hydroxyacetophenones and their corresponding glycosides in plants highlights their ecological significance and potential applications in understanding plant metabolism and defense (Parent et al., 2018).
Role in Ethyl Benzene Oxidation
Acetophenone’s versatility in chemical synthesis extends to its role in the oxidation of ethyl benzene. This process has broad market prospects and its optimization contributes to industrial applications, especially in polymer synthesis and fine chemical industries (Zhang et al., 2016).
Photoprotective and Anti-inflammatory Properties
Acetophenone derivatives in Helichrysum italicum demonstrate significant photoprotective and anti-inflammatory properties. This has implications for their use in treating various health disorders and highlights the pharmacological potential of acetophenone compounds (Viegas et al., 2014).
Acetophenone in Environmental Remediation
Acetophenone's role in environmental remediation is evident in studies showing its metabolism in Solanum nigrum L. plants. This research suggests its utility in phytoremediation, particularly for acetophenone-contaminated sites (Moreira et al., 2018).
Catalytic Applications
Acetophenone's catalytic applications are explored in various syntheses, such as in the production of nano-praseodymium oxide for gas sensing. Its role in detecting trace acetophenone in human exhaled breath highlights its potential in clinical applications (Zhang et al., 2019).
Electroorganic Synthesis
In electroorganic synthesis, acetophenone's reduction is enhanced by ultrasonication. This demonstrates its potential in organic electrosynthesis, particularly in aqueous media, offering insights into more efficient and environmentally friendly synthesis methods (Cognet et al., 2000).
Safety And Hazards
Future Directions
Recent research has focused on the application of acetophenone in the synthesis of various heterocyclic compounds . Furthermore, acetophenone plays a significant role in scientific research, particularly in photochemistry studies . Its photodissociation has been extensively studied as a model for understanding more complex systems .
properties
IUPAC Name |
1-phenylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOLFJPFCHCOCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O, Array | |
Record name | ACETOPHENONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/7421 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | ACETOPHENONE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6021828 | |
Record name | Acetophenone | |
Source | EPA DSSTox | |
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Molecular Weight |
120.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Acetophenone appears as a colorless liquid with a sweet pungent taste and odor resembling the odor of oranges. Freezes under cool conditions. Slightly soluble in water and denser than water. Hence sinks in water. Vapor heavier than air. A mild irritant to skin and eyes. Vapors can be narcotic in high concentrations. Used as a flavoring, solvent, and polymerization catalyst., Liquid, Liquid that forms crystals at low temperature; [Merck Index], COLOURLESS LIQUID OR WHITE CRYSTALS WITH CHARACTERISTIC ODOUR., colourless liquid which will solidify at 20°C, A colorless liquid with a sweet pungent taste and odor resembling the odor of oranges. | |
Record name | ACETOPHENONE | |
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URL | https://cameochemicals.noaa.gov/chemical/7421 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Ethanone, 1-phenyl- | |
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Record name | Acetophenone | |
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Source | Human Metabolome Database (HMDB) | |
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Record name | ACETOPHENONE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | Acetophenone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/732/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Record name | ACETOPHENONE | |
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Boiling Point |
395.1 °F at 760 mmHg (USCG, 1999), 202.1 °C, 202.00 to 203.00 °C. @ 760.00 mm Hg, 202 °C, 395.1 °F | |
Record name | ACETOPHENONE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Acetophenone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033910 | |
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Record name | ACETOPHENONE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | ACETOPHENONE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/777 | |
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Flash Point |
180 °F (USCG, 1999), 105 °C, 76 °C (169 °F) - closed cup, 170 °F (77 °C) - closed cup, 170.6 °F (77 °C) - closed cup; 180 °F (82.2 °C) - open cup, 82 °C - open cup, 77 °C c.c., 180 °F | |
Record name | ACETOPHENONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/7421 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/969 | |
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Record name | ACETOPHENONE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1156 | |
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Record name | ACETOPHENONE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/777 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
In water, 6,130 mg/L at 25 °C, Slightly soluble in water, Slightly soluble in concentrated sulfuric acid with orange color; freely soluble in alcohol, chloroform, ether, fatty oils, glycerol, Soluble in ethanol, ether, acetone, benzene, concentrated sulfuric acid, chloroform, Miscible with ethanol at above 20 °C, 6.13 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.6 (poor), very slightly soluble in water; soluble in organic solvents, oils, miscible above 20� (in ethanol) | |
Record name | Acetophenone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/969 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Acetophenone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033910 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | ACETOPHENONE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1156 | |
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Record name | Acetophenone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/732/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.028 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0281 g/cu cm at 20 °C, Density: 1.033 at 15 °C/15 °C, 1.03 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1, 1.022-1.028, 1.028 | |
Record name | ACETOPHENONE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Acetophenone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/969 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ACETOPHENONE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1156 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | Acetophenone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/732/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Record name | ACETOPHENONE | |
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URL | https://www.osha.gov/chemicaldata/777 | |
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Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Density |
4.1 (Air = 1), Relative vapor density (air = 1): 4.1 | |
Record name | Acetophenone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/969 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ACETOPHENONE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1156 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Vapor Pressure |
0.39 [mmHg], 0.397 mm Hg at 25 °C, Vapor pressure, kPa at 15 °C: 0.133 | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Acetophenone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/969 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ACETOPHENONE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1156 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Product Name |
Acetophenone | |
Color/Form |
Colorless liquid, Liquid. Forms laminar crystals at low temperature., Monoclinic prisms or plates | |
CAS RN |
98-86-2 | |
Record name | ACETOPHENONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/7421 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Acetophenone | |
Source | CAS Common Chemistry | |
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Record name | Acetophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098862 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetophenone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04619 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ACETOPHENONE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7635 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanone, 1-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6021828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.462 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ACETOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RK493WHV10 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Acetophenone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/969 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Acetophenone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033910 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | ACETOPHENONE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1156 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ACETOPHENONE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/777 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Melting Point |
67.5 °F (USCG, 1999), 19.4 °C, 20 °C, 67.5 °F | |
Record name | ACETOPHENONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/7421 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Acetophenone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/969 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Acetophenone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033910 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | ACETOPHENONE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1156 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ACETOPHENONE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/777 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.